molecular formula C10H8BrFN2 B13354713 (5-Bromo-7-fluoroisoquinolin-1-yl)methanamine

(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine

Cat. No.: B13354713
M. Wt: 255.09 g/mol
InChI Key: WTUQXGOHPAURTC-UHFFFAOYSA-N
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Description

(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinoline ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-7-fluoroisoquinolin-1-yl)methanamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by the introduction of the methanamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-7-fluoroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    7-Bromo-5-fluoroisoquinolin-1-amine: A closely related compound with similar structural features.

    (5-Bromofuran-2-yl)methanamine: Another compound with a bromine atom and a methanamine group.

Uniqueness

(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the isoquinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

(5-bromo-7-fluoroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8BrFN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2

InChI Key

WTUQXGOHPAURTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)Br)CN

Origin of Product

United States

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